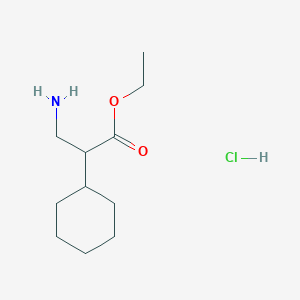
Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride: is a chemical compound with the molecular formula C11H22O2N1Cl1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride typically involves the esterification of 3-amino-2-cyclohexylpropanoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: : Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active compound that interacts with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-cyclopentylpropanoate hydrochloride
- Ethyl 3-amino-2-p-tolylpropanoate hydrochloride
- Methyl (2S)-2-amino-3-sulfanylpropanoate hydrochloride
Comparison: : Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that have different substituents, such as cyclopentyl or p-tolyl groups .
Biological Activity
Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C11H21ClN2O2
- Molecular Weight : 236.75 g/mol
- Functional Groups : Amino group, ester group, and cyclohexyl moiety.
This compound is known for its ability to interact with various biological systems, which can lead to diverse pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The amino group can participate in hydrogen bonding and ionic interactions with biological macromolecules, influencing their structure and function. Additionally, the ester functionality allows for hydrolysis, releasing active metabolites that may further interact with cellular pathways.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of this compound. It has been evaluated for its inhibitory effects against norovirus protease (NV 3CLpro), a critical enzyme in the viral replication cycle. The compound demonstrated significant inhibitory activity in enzyme assays, with IC50 values indicating effective concentration ranges .
Enzyme Inhibition Studies
Inhibitory effects on various enzymes have been documented, showcasing the compound's versatility. For instance:
| Enzyme | IC50 Value (µM) | Biological Impact |
|---|---|---|
| Norovirus 3CLpro | 5.0 | Inhibits viral replication |
| Cathepsin S | 10.5 | Implicated in tumor progression |
These findings suggest that this compound may serve as a lead compound for developing antiviral agents and cancer therapeutics .
Case Studies
- Norovirus Inhibition :
- Cancer Research :
Properties
Molecular Formula |
C11H22ClNO2 |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
ethyl 3-amino-2-cyclohexylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H |
InChI Key |
XSBXZHVXIMEHMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















